molecular formula C35H27ClN4O2 B2989469 (E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide CAS No. 392327-90-1

(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide

Cat. No. B2989469
CAS RN: 392327-90-1
M. Wt: 571.08
InChI Key: OHYKZGAYHSWOHF-HASSKWOGSA-N
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Description

(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide is a useful research compound. Its molecular formula is C35H27ClN4O2 and its molecular weight is 571.08. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

  • Hydrazide derivatives incorporating a quinoline moiety, similar to the compound , have shown promising results in anti-cancer activity. One study found that these compounds significantly reduced the cell viability of neuroblastoma cancer cells and induced G1 cell cycle arrest, as well as the upregulation of the p27kip1 cell cycle regulating protein (Bingul et al., 2016).

Antimicrobial Activity

  • Quinoline derivatives have been evaluated for their antimicrobial activity, showing significant inhibition of bacterial and fungal growth. These findings suggest the potential use of such compounds in treating infections (Ahmed et al., 2006).

Synthesis and Characterization

  • The synthesis and characterization of compounds related to (E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide have been explored, providing insights into their chemical properties and potential applications in various fields (Saeed et al., 2014).

Analgesic Activity

  • Some derivatives of quinoline have been studied for their potential analgesic (pain-relieving) activity, suggesting a possible application in pain management (Saad et al., 2011).

Anticancer Evaluation

  • There is ongoing research into the potential of quinoline derivatives as anticancer agents, with some compounds showing activity against various cancer cell lines (Salahuddin et al., 2014).

Corrosion Inhibition

  • Certain quinoline derivatives have been studied for their effectiveness as corrosion inhibitors, which could be useful in industrial applications (Prabhu et al., 2008).

Tubulin Polymerization Inhibition

  • Some compounds structurally related to the one have been identified as inhibitors of tubulin polymerization, indicating potential use in cancer therapy (Minegishi et al., 2015).

properties

IUPAC Name

N-[(E)-(7-chloro-2-methylquinolin-6-yl)methylideneamino]-2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27ClN4O2/c1-22-8-15-32-30(16-22)29(24-6-4-3-5-7-24)18-33(39-32)25-11-13-28(14-12-25)42-21-35(41)40-37-20-27-17-26-10-9-23(2)38-34(26)19-31(27)36/h3-20H,21H2,1-2H3,(H,40,41)/b37-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYKZGAYHSWOHF-HASSKWOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)NN=CC5=C(C=C6C(=C5)C=CC(=N6)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=C(C=C6C(=C5)C=CC(=N6)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide

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